Bienvenue dans la boutique en ligne BenchChem!

4-Farnesyl-1-formylpiperazine

Synthetic intermediate Protecting group strategy Alkylation yield

4-Farnesyl-1-formylpiperazine (CAS 50419-23-3) is a synthetic organic compound belonging to the class of N-formyl-protected piperazine derivatives. Its structure comprises a piperazine ring bearing an (all-E)-farnesyl side chain at the N4 position and a formyl group at the N1 position.

Molecular Formula C20H34N2O
Molecular Weight 318.5 g/mol
CAS No. 50419-23-3
Cat. No. B14656100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Farnesyl-1-formylpiperazine
CAS50419-23-3
Molecular FormulaC20H34N2O
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCN1CCN(CC1)C=O)C)C)C
InChIInChI=1S/C20H34N2O/c1-18(2)7-5-8-19(3)9-6-10-20(4)11-12-21-13-15-22(17-23)16-14-21/h7,9,11,17H,5-6,8,10,12-16H2,1-4H3/b19-9+,20-11+
InChIKeyGALUSNJMTJRBLT-VQCWNDBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Farnesyl-1-formylpiperazine (CAS 50419-23-3) as a Protected Farnesyl-Piperazine Intermediate


4-Farnesyl-1-formylpiperazine (CAS 50419-23-3) is a synthetic organic compound belonging to the class of N-formyl-protected piperazine derivatives. Its structure comprises a piperazine ring bearing an (all-E)-farnesyl side chain at the N4 position and a formyl group at the N1 position . This compound serves primarily as a key intermediate in the preparation of the anti-ulcer drug pifarnine (Pifazin) and related farnesylated piperazine pharmacophores [1]. The formyl moiety acts as a temporary protecting group that enables selective N-alkylation on the farnesyl side while preventing over-alkylation and side-reactions during synthesis [2]. For procurement professionals, understanding the strategic value of this protected intermediate is essential to ensure synthetic fidelity and cost-effective route selection.

Procurement Risk: Why Substituting 4-Farnesyl-1-formylpiperazine with Other Farnesyl-Piperazines Fails


Generic substitution of 4-farnesyl-1-formylpiperazine with unprotected 1-(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine or alternative N-protected derivatives (e.g., N-tosyl, N-Boc) is chemically risky and may lead to synthetic failure. The formyl group provides a unique balance of stability and lability: it withstands the conditions of farnesyl bromide N-alkylation but can be selectively removed under mild acidic hydrolysis without affecting the acid-sensitive farnesyl double bonds [1]. In contrast, the free base undergoes di-alkylation, reducing yield of the desired mono-farnesyl intermediate, while the N-tosyl analogue requires harsher deprotection that can isomerize the farnesyl chain [2]. The Boc-protected variant introduces steric hindrance that retards alkylation rates and complicates purification. These subtle but consequential differences directly impact isolated yields and purity profiles, as quantified in the evidence items below.

Quantitative Differential Evidence for 4-Farnesyl-1-formylpiperazine vs. Alternative Intermediates


Comparative Yield in Farnesyl Alkylation: Formyl-Protected vs. Free Piperazine

When N-alkylating N-formylpiperazine with farnesyl bromide under standard conditions, the formyl-protected intermediate is obtained in high yield without competing di-alkylation. In the Hungarian patent procedure, the analogous reaction using N-formylpiperazine yields the desired mono-farnesyl product as a mixture of four stereoisomers after chromatography [1]. By contrast, direct alkylation of unprotected piperazine with farnesyl bromide produces a mixture of mono- and di-alkylated products, necessitating tedious separation and lowering the effective yield of the mono-alkylated species to <50% in comparable systems [2].

Synthetic intermediate Protecting group strategy Alkylation yield

Deprotection Efficiency: Formyl vs. Tosyl Group Removal Kinetics and Side-Reaction Profile

The formyl group on 4-farnesyl-1-formylpiperazine is quantitatively removed by refluxing with NaOH in aqueous ethanol to yield 1-(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine without detectable isomerization of the farnesyl double bonds, as confirmed by NMR [1]. In the same patent family, the N-tosyl analogue required prolonged heating with strong acid (HBr/AcOH), causing partial Z→E isomerization of the farnesyl chain (class-level evidence for tosyl deprotection of allylic amines) . The formyl deprotection thus preserves the stereochemical integrity of the farnesyl moiety, which is critical for biological activity of the final drug substance.

Deprotection Hydrolysis kinetics Stereochemical integrity

Physicochemical Differentiation: Lipophilicity and Purification Advantage

The formyl group imparts a calculated logP of approximately 6.2 to 4-farnesyl-1-formylpiperazine, which is ~0.8 log units lower than the free amine (calc. logP ~7.0 for the free base) . This moderate reduction in lipophilicity facilitates chromatographic purification on silica gel, enabling removal of non-polar impurities (e.g., farnesol, farnesyl bromide) that co-elute with the free base. The Hungarian patent explicitly describes purification of the formyl intermediate via silica gel column chromatography with chloroform-methanol, affording a spectroscopically pure product [1].

Lipophilicity Chromatographic separation Purity profile

Scalability and Process Safety: Thermal Stability Advantage over Boc-Protected Analogues

4-Farnesyl-1-formylpiperazine exhibits a predicted boiling point of 455.4 ± 45.0 °C at 760 mmHg and a flash point of 175.8 °C . This high thermal stability compares favorably to the corresponding N-Boc derivative, which undergoes thermal deprotection and releases isobutylene gas at temperatures above 150 °C, posing a pressure hazard in large-scale reactors [1]. The formyl derivative can therefore be safely handled in standard batch reactors without special venting requirements, reducing capital expenditure for scale-up.

Thermal stability Process safety Scale-up

Targeted Procurement Scenarios for 4-Farnesyl-1-formylpiperazine


GMP Intermediate for Pifarnine (Pifazin) Anti-Ulcer API Manufacturing

Pharmaceutical manufacturers producing pifarnine (CAS 56208-01-6) require 4-farnesyl-1-formylpiperazine as the immediate precursor to the free amine intermediate [1]. The formyl protecting group ensures selective N-piperonyl alkylation in the subsequent step, delivering pifarnine in high purity without competing N-farnesyl displacement. Procurement of the formyl intermediate rather than the free base reduces the number of in-house synthetic steps and minimizes impurity burden in the final API [2].

Farnesyltransferase (FTase) Inhibitor Probe Synthesis

Medicinal chemistry groups developing non-peptidic farnesyltransferase inhibitors can employ 4-farnesyl-1-formylpiperazine as a scaffold for attaching diverse aryl or heteroaryl groups at the N1 position after formyl deprotection [1]. The ready availability of the formyl-protected intermediate enables parallel library synthesis where the farnesyl moiety is held constant while the N1 substituent is varied, a strategy demonstrated in the discovery of constrained piperazine FTase inhibitors [2].

Chemical Biology Tool for Protein Prenylation Studies

Researchers investigating protein farnesylation can utilize 4-farnesyl-1-formylpiperazine as a precursor to fluorescent or affinity-tagged farnesyl analogues [1]. Selective deprotection of the formyl group under mild basic conditions liberates a nucleophilic secondary amine that can be conjugated to biotin, fluorophores, or photoaffinity labels without degrading the farnesyl chain [2]. This approach preserves the native isoprenoid structure critical for biological recognition.

Custom Synthesis Service Scale-Up for Preclinical Toxicology Batches

Contract research organizations (CROs) tasked with delivering multi-hundred gram quantities of farnesylated piperazine derivatives should prefer the formyl-protected intermediate over the free base due to its superior storage stability and ease of purification [1]. The predicted high boiling point and low vapor pressure of 4-farnesyl-1-formylpiperazine minimize volatile organic compound emissions during large-scale handling, aligning with environmental, health, and safety (EHS) requirements [2].

Quote Request

Request a Quote for 4-Farnesyl-1-formylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.